![molecular formula C9H11NOS2 B1320644 5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde CAS No. 937604-40-5](/img/structure/B1320644.png)
5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature. For instance, one-pot three-component reactions involving primary amines, carbon disulfide, and itaconic anhydride in water have been used to form related compounds .Molecular Structure Analysis
Thiazinanes, the core structure in the compound, are important heterocyclic compounds. They are fully saturated thiazine six-membered rings containing two hetero-atoms, nitrogen and sulfur, in three isomeric structures [1,2]thiazinane, [1,3]thiazinane, and [1,4]thiazinane .Chemical Reactions Analysis
The chemical reactivity of thiazinane derivatives has been a focus of research. These compounds have been used in the synthesis of a variety of drugs used in the treatment of diseases .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “4-(1,4-thiazinan-4-yl)benzenecarbaldehyde” has a molecular weight of 207.29 .Scientific Research Applications
Anti-HIV Activity
Thiazinane derivatives have been shown to possess anti-HIV activity . The compound 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine , which shares a similar thiazinane structure, has demonstrated potential as an anti-AIDS treatment . This suggests that “5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde” could be explored for its efficacy in inhibiting HIV replication.
Analgesic Properties
Compounds with a thiazinane backbone, such as (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate , have exhibited analgesic activity . This indicates that “5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde” may be researched for its pain-relieving properties.
Antibacterial and Antifungal Activities
Thiazinane derivatives have been reported to be active against bacteria and fungi . Their role as high-quality reagents in the preparation of fine chemicals suggests that they can be important building blocks in the synthesis of compounds with antibacterial and antifungal applications .
Anti-inflammatory Activities
The compound has also shown to have anti-inflammatory activities and has been shown to inhibit prostaglandin synthesis . This property can be harnessed in the development of new anti-inflammatory drugs.
Chemical Synthesis Intermediates
“5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde” serves as a useful intermediate in the synthesis of fine chemicals. It is an important building block in the synthesis of compounds with a wide range of applications, including pharmaceuticals and agrochemicals .
Drug Development
Given its structural similarity to other bioactive thiazinane derivatives, “5-(1,4-Thiazinan-4-yl)-2-thiophenecarbaldehyde” could be a valuable asset in drug development. Its reactivity and selectivity make it a potential candidate for creating novel therapeutic agents .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-thiomorpholin-4-ylthiophene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS2/c11-7-8-1-2-9(13-8)10-3-5-12-6-4-10/h1-2,7H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVVVXGBDVAGDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=C(S2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240989 |
Source
|
Record name | 5-(4-Thiomorpholinyl)-2-thiophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
937604-40-5 |
Source
|
Record name | 5-(4-Thiomorpholinyl)-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937604-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Thiomorpholinyl)-2-thiophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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